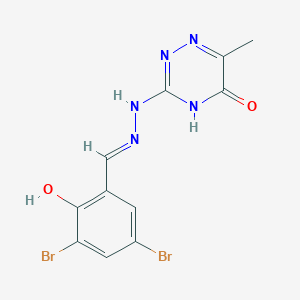![molecular formula C16H11BrN2O4 B6061075 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6061075.png)
5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is a chemical compound that belongs to the furan family. This compound is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which can lead to the repression of gene expression. By inhibiting HDAC, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide are primarily related to its ability to inhibit HDAC. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide in lab experiments is its ability to inhibit HDAC, which can lead to the activation of gene expression. Additionally, this compound has been shown to be effective against a wide range of cancer types and may have potential as a treatment for inflammatory diseases. One limitation of using 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide in lab experiments is its relatively low yield in the synthesis process.
Orientations Futures
There are several future directions for research on 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide. One area of research could focus on improving the synthesis method to increase the yield of this compound. Additionally, further research could investigate the potential of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could investigate the potential of combining 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide with other compounds to increase its effectiveness against cancer cells.
Conclusion:
In conclusion, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is a chemical compound that has shown promise in scientific research due to its ability to inhibit HDAC and its effectiveness against a wide range of cancer types. Further research is needed to fully understand the potential of this compound as a treatment for other diseases and to improve the synthesis method to increase the yield of this compound.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide involves the reaction of 2-furoyl chloride with 3-aminobenzoic acid to produce 3-(2-furoylamino)benzoic acid. This intermediate is then reacted with 5-bromo-2-furoyl chloride to produce the final product. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is widely used in scientific research due to its ability to inhibit the growth of cancer cells. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer. Additionally, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
5-bromo-N-[3-(furan-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-14-7-6-13(23-14)16(21)19-11-4-1-3-10(9-11)18-15(20)12-5-2-8-22-12/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHUUJCDHKWLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6060992.png)

![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6061003.png)
![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-thiophenecarboxamide](/img/structure/B6061008.png)

![{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6061048.png)
![N-benzyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B6061052.png)
![N-1,3-benzothiazol-2-yl-2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061054.png)
![5-[3-(benzyloxy)benzylidene]-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061059.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6061067.png)
![1-(4-bromophenyl)-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061076.png)
![1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6061077.png)
![{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B6061083.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061087.png)